Product packaging for 4-Azido-d-homoalanine(Cat. No.:)

4-Azido-d-homoalanine

Katalognummer: B2414513
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: NNWQLZWAZSJGLY-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization of Non-Canonical Amino Acids in Chemical Biology

In the realm of chemical biology, the 20 canonical amino acids encoded by the universal genetic code form the fundamental building blocks of proteins. acs.org However, the field has expanded significantly to include non-canonical amino acids (ncAAs), which are amino acids that are not among the 20 naturally encoded ones. mdpi.comresearchgate.net The introduction of ncAAs into proteins provides a powerful tool for scientists to probe and manipulate biological systems in ways that are not possible with the standard amino acid repertoire. acs.orgnih.gov These synthetic amino acids can introduce novel chemical functionalities, such as fluorescent probes, cross-linkers, and photo-reactive groups, into proteins, enabling detailed studies of protein structure, function, and interactions. mdpi.com The ability to incorporate ncAAs with unique properties has opened up new avenues in protein engineering, drug discovery, and the fundamental understanding of biological processes. researchgate.netnih.gov

The incorporation of ncAAs can be achieved through various methods, including the exploitation of the cell's natural translational machinery. researchgate.net In some cases, an ncAA that is structurally similar to a canonical amino acid can be recognized by the corresponding aminoacyl-tRNA synthetase and incorporated into proteins during synthesis. researchgate.net This method of residue-specific replacement has been particularly useful for globally modifying proteins with a specific type of ncAA. nih.gov The expansion of the genetic code to specifically encode for an ncAA at a particular position in a protein represents a more sophisticated approach, offering precise control over the placement of the novel functionality. acs.orgacs.org

Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry

The azide group (–N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The term "bioorthogonal" was first coined by Carolyn R. Bertozzi in 2003. wikipedia.org The azide functionality is particularly well-suited for this purpose due to several key characteristics. It is small, metabolically stable, and, crucially, absent from most biological systems, which prevents unwanted side reactions with endogenous molecules. wikipedia.org

The primary utility of the azide group in bioorthogonal chemistry lies in its ability to participate in highly specific and efficient ligation reactions. nih.govacs.org These reactions allow for the selective labeling of azide-modified biomolecules with probes containing a complementary reactive group. Two of the most prominent azide-based bioorthogonal reactions are the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govacs.org

The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219), resulting in the formation of a stable amide bond. nih.gov While a groundbreaking development in bioorthogonal chemistry, the Staudinger ligation can have relatively slow reaction kinetics. nih.govacs.org The CuAAC reaction, a type of Huisgen 1,3-dipolar cycloaddition, joins an azide with a terminal alkyne to form a stable triazole ring. acs.orgscispace.com This reaction is highly efficient and specific, though the copper catalyst can be toxic to living cells. wikipedia.org To address this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a copper catalyst. wikipedia.orgacs.org These azide-based bioorthogonal reactions have become invaluable tools for a wide range of applications, including the visualization and study of biomolecules like proteins, glycans, and lipids within their native environment. nih.gov

Historical Development and Evolution of 4-Azido-D-homoalanine Research

The development of this compound (D-AHA) is rooted in the broader exploration of non-canonical amino acids and the rise of bioorthogonal chemistry. While the L-enantiomer, 4-azido-L-homoalanine (L-AHA), has been more extensively studied as a methionine surrogate for labeling newly synthesized proteins, the D-isomer has also garnered interest for specific applications. researchgate.netresearchgate.net

The synthesis of azido-functionalized amino acids, including precursors to AHA, was a critical step. The ability to incorporate these amino acids into biological systems was demonstrated by pioneering work in the field of protein engineering. For instance, it was shown that an Escherichia coli methionyl-tRNA synthetase could activate azidohomoalanine, allowing for its incorporation into proteins in place of methionine. researchgate.net This discovery paved the way for the use of azido-amino acids as metabolic labels.

The evolution of D-AHA research is closely tied to the understanding that D-amino acids play important roles in certain biological contexts, particularly in the cell walls of bacteria. sigmaaldrich.comacs.org This has led to the exploration of D-AHA as a tool to probe bacterial cell wall synthesis and for the development of novel antibacterial strategies. The ability to feed bacterial cells with unnatural D-amino acids and have them incorporated into their peptidoglycan provides a powerful method for studying these structures. sigmaaldrich.com The azide handle on D-AHA allows for the subsequent "clicking" of fluorescent probes or other reporter molecules, enabling the visualization and analysis of bacterial cell wall dynamics. acs.org

The timeline of this compound research has thus progressed from the foundational synthesis of azido-amino acids and the establishment of bioorthogonal chemistry to its specific application in probing and manipulating bacterial systems.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound hydrochloride.

PropertyValueSource(s)
Synonyms (R)-2-Amino-4-azidobutanoic acid hydrochloride, H-D-Aha-OH*HCl sigmaaldrich.com
Molecular Formula C₄H₈N₄O₂ · HCl sigmaaldrich.com
Molecular Weight 180.59 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Spectroscopic Data

The azide group in this compound provides a unique spectroscopic handle, particularly in infrared (IR) spectroscopy. The stretching vibration of the azide group is sensitive to its local environment, making it a useful probe for studying protein structure and dynamics. acs.orgnih.gov

Spectroscopic DataDescriptionSource(s)
Infrared (IR) Probe The azido (B1232118) group's vibrational frequency is sensitive to the local electrostatic environment, including hydrogen bonding with water molecules. nih.gov This sensitivity allows for the monitoring of changes in protein conformation and solvent exposure. acs.orgnih.gov acs.orgnih.gov
Frequency Shift The IR absorbance of the azido stretch mode appears in a region of the spectrum that is relatively transparent for aqueous protein solutions. nih.gov The frequency of the azido stretch is known to shift based on its environment; for example, it is significantly blue-shifted in the thermally unfolded state of a protein compared to the folded state. researchgate.net nih.govresearchgate.net

Applications in Academic Research

Metabolic Labeling

This compound can be utilized for the metabolic labeling of specific cellular components, particularly in bacteria. sigmaaldrich.com Some unnatural D-amino acids can be fed to bacterial cells and subsequently incorporated into their cell walls. sigmaaldrich.com This process allows for the introduction of a bioorthogonal handle—the azide group—into the peptidoglycan structure. The incorporated azide can then be selectively tagged with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. researchgate.net This technique provides a powerful tool for studying the dynamics of bacterial cell wall synthesis and remodeling. acs.org

Proteomics

While the L-isomer, L-azidohomoalanine (AHA), is more commonly used in proteomics as a methionine surrogate to label newly synthesized proteins, the principles of using an azido-containing amino acid for proteomic analysis are relevant. researchgate.netnih.gov The incorporation of an azide handle into proteins allows for their selective enrichment from complex mixtures. nih.gov After metabolic labeling, the azide-modified proteins can be covalently linked to an alkyne-functionalized resin via a click reaction. nih.gov This affinity capture step enables the purification and subsequent identification of the labeled proteins by mass spectrometry, providing insights into protein synthesis and turnover. nih.govchemicalbook.com

Bioorthogonal Conjugation

The azide moiety of this compound is central to its application in bioorthogonal conjugation. This functionality allows for highly specific chemical reactions to be performed in a biological setting without interfering with native processes. wikipedia.orgnih.gov

Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used with azido-functionalized molecules. scispace.compeptide.com This reaction forms a stable triazole linkage between the azide of D-AHA and an alkyne-containing molecule. jenabioscience.com This method is widely used to attach probes for visualization or purification. jenabioscience.com To circumvent the toxicity associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.org SPAAC utilizes a strained cyclooctyne that reacts efficiently with the azide without the need for a catalyst. wikipedia.orgiris-biotech.de

Staudinger Ligation

The Staudinger ligation is another key bioorthogonal reaction that can be employed with this compound. nih.gov This reaction occurs between the azide and a triphenylphosphine (B44618) derivative to form a stable amide bond. nih.gov The Staudinger ligation was one of the first bioorthogonal reactions to be developed and has been instrumental in the specific modification of proteins and other biomolecules. researchgate.netnih.gov While it has been shown to be effective, its reaction kinetics can be slower compared to click chemistry. nih.govacs.org The traceless Staudinger ligation is a variation that allows for the formation of a native amide bond without leaving behind any atoms from the phosphine reagent. nih.govraineslab.com

Protein Engineering and Structural Studies

The incorporation of non-canonical amino acids like this compound into proteins is a powerful strategy in protein engineering. nih.govscispace.com The introduction of the azide group provides a chemical handle for site-specific modification of the protein, allowing for the attachment of various functionalities. nih.gov

In structural studies, the azide group can serve as a vibrational probe. acs.orgnih.gov The infrared absorption of the azide stretch is sensitive to its local environment, providing information about the protein's structure, folding, and electrostatic environment. acs.orgresearchgate.net By placing this compound at specific sites within a protein, researchers can gain insights into the local structural dynamics. cuni.cz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4O2 B2414513 4-Azido-d-homoalanine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWQLZWAZSJGLY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Azido D Homoalanine

Stereoselective Synthesis Approaches for the D-Isomer

Achieving the correct stereochemistry is paramount in the synthesis of 4-Azido-D-homoalanine. The biological activity of amino acids is highly dependent on their stereoisomeric form, with the D-isomer often exhibiting unique properties compared to its L-counterpart.

One established method for the stereoselective synthesis of the D-isomer of azidoalanine starts from D-serine, a readily available chiral building block. nih.gov This approach ensures that the stereocenter is set from the beginning of the synthetic sequence. The synthesis involves the conversion of N-(tert-butoxycarbonyl)-D-serine into its corresponding azide (B81097) derivative, a process that has been shown to yield the D-isomer of azidoalanine with high fidelity. nih.gov

Another strategy involves the use of chiral catalysts to direct the stereochemical outcome of a reaction. For instance, iron(II) complex catalysts have been employed in regio- and enantioselective haloazidation reactions to produce α-halo-β-azido functionalized compounds with high stereoselectivity. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential of catalytic asymmetric methods in constructing chiral azide-containing molecules.

Furthermore, stereoselective synthesis can be achieved through enzymatic kinetic resolution, a process that selectively resolves a racemic mixture of a chiral compound, or through the use of chiral auxiliaries that guide the stereochemical course of a reaction. rwth-aachen.de These methods, while not explicitly detailed for this compound in the provided context, represent general strategies in asymmetric synthesis that could be adapted for its preparation. rwth-aachen.ded-nb.info

Protecting Group Strategies in Synthesis (e.g., Boc, Fmoc)

Protecting groups are essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions at reactive functional groups. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. The two most common amine protecting groups used in peptide synthesis, and by extension in the synthesis of amino acid derivatives, are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.comiris-biotech.de

Boc Protecting Group: The Boc group is an acid-labile protecting group. masterorganicchemistry.comorgsyn.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of nucleophiles and basic conditions. organic-chemistry.org This stability makes it compatible with many synthetic transformations. organic-chemistry.org Removal of the Boc group is generally achieved using strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com In the synthesis of azidoalanine, N-(tert-butoxycarbonyl)-serine has been used as a starting material, highlighting the utility of the Boc group in this context. nih.gov

Fmoc Protecting Group: The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group. iris-biotech.dewikipedia.org This orthogonality is a significant advantage in complex syntheses where selective deprotection is required. peptide.com The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. wikipedia.org It is stable under acidic conditions but is readily cleaved by weak bases such as piperidine. wikipedia.org The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) and has been employed in the synthesis of Fmoc-protected azido (B1232118) amino acids. wikipedia.orgcam.ac.uk For example, an efficient two-step synthesis of Fmoc-protected L-azidoalanine and L-azidohomoalanine from Fmoc-protected asparagine and glutamine has been reported. cam.ac.uk

Table 1: Comparison of Boc and Fmoc Protecting Groups

Feature Boc (tert-butoxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Chemical Nature Acid-labile carbamate (B1207046) masterorganicchemistry.comorgsyn.org Base-labile carbamate wikipedia.org
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.org Fmoc-Cl, Fmoc-OSu wikipedia.org
Deprotection Condition Strong acid (e.g., Trifluoroacetic acid - TFA) masterorganicchemistry.com Weak base (e.g., Piperidine) wikipedia.org
Orthogonality Orthogonal to Fmoc peptide.com Orthogonal to Boc peptide.com
Application Example Synthesis of azidoalanine from N-Boc-serine nih.gov Synthesis of Fmoc-protected azido amino acids cam.ac.uk

Reaction Pathways and Mechanisms

Several reaction pathways have been developed for the synthesis of azido-containing amino acids, including this compound. These methods often involve the introduction of the azide group at a key step in the synthetic sequence.

Diazo transfer reactions are a common method for converting a primary amine into an azide. nih.gov This transformation is particularly useful in the synthesis of azido amino acids from their corresponding amino precursors. A variety of reagents can be used to effect this transformation, with imidazole-1-sulfonyl azide and its derivatives being popular choices due to their relative safety and efficiency. cam.ac.ukorganic-chemistry.org

The mechanism of the diazo transfer reaction involves the reaction of the primary amine with the diazo transfer reagent to form a triazene (B1217601) intermediate. This intermediate then fragments to release the desired azide and a sulfonamide byproduct. researchgate.net The reaction conditions can be optimized to achieve high yields and purity. For instance, in the synthesis of Fmoc-protected azidoalanine, a biphasic solvent system at a controlled pH was used to prevent the deprotection of the Fmoc group. cam.ac.uk Copper sulfate (B86663) can also be used as a catalyst in some diazo transfer reactions. cam.ac.uknih.gov

The choice of diazo transfer reagent is important. While triflyl azide is effective, its potential explosiveness has led to the development of safer alternatives like imidazole-1-sulfonyl azide hydrochloride. cam.ac.uk This reagent is stable for long-term storage and can be used on a large scale. cam.ac.uk

A more recent development in the synthesis of azido amino acids is the use of iron-catalyzed alkylazidation of dehydroamino acids. nih.govorganic-chemistry.org This method allows for the direct introduction of an azide group and an alkyl group across the double bond of a dehydroamino acid derivative. nih.gov The reaction typically uses an iron(II) salt as a catalyst, an alkyl peroxide as the source of the alkyl radical, and trimethylsilyl (B98337) azide (TMSN₃) as the azide source. nih.govorganic-chemistry.orgacs.org

This reaction proceeds through a radical mechanism. The iron catalyst initiates the formation of an alkyl radical from the peroxide. This radical then adds to the dehydroamino acid to form a new carbon-centered radical, which is subsequently trapped by the azide source to give the final product. researchgate.net This method is advantageous as it allows for the formation of α-alkyl-α-azido α-amino esters, which are versatile building blocks for further synthetic modifications. nih.gov The reaction is generally tolerant of various functional groups and can be used to synthesize a range of non-natural azidated amino esters with moderate to excellent yields. nih.govresearchgate.net

Besides diazo transfer and iron-catalyzed alkylazidation, other methods have been established for the synthesis of azido amino acids. One common approach involves the nucleophilic substitution of a leaving group, such as a mesylate or a halide, with an azide salt like sodium azide. nih.gov For example, the synthesis of azidoalanine can start from serine, where the hydroxyl group is converted into a good leaving group, which is then displaced by an azide. nih.gov

Another strategy is the Hofmann rearrangement of a protected asparagine or glutamine derivative, followed by a diazo transfer reaction. nih.govresearchgate.net The Hofmann rearrangement converts the amide side chain into a primary amine, which can then be transformed into an azide. nih.govresearchgate.net This two-step process provides an efficient route to azidoalanine and azidohomoalanine. cam.ac.ukresearchgate.net

Emerging methods continue to expand the toolkit for synthesizing azido amino acids. These include catalytic asymmetric azidation reactions that allow for the direct and stereoselective introduction of an azide group. researchgate.net

Table 2: Overview of Synthetic Routes to Azido Amino Acids

Reaction Pathway Key Reagents Description
Diazo Transfer Imidazole-1-sulfonyl azide, CuSO₄ cam.ac.uknih.gov Converts a primary amine to an azide. nih.gov
Iron-Catalyzed Alkylazidation Fe(OTf)₂, Alkyl peroxide, TMSN₃ nih.govorganic-chemistry.org Adds an alkyl group and an azide across a double bond. nih.gov
Nucleophilic Substitution NaN₃, Mesyl chloride nih.gov Displaces a leaving group with an azide. nih.gov
Hofmann Rearrangement/Diazo Transfer Iodosobenzene diacetate, Diazo transfer reagent nih.govresearchgate.net Converts an amide to an amine, then to an azide. nih.govresearchgate.net

Purification and Characterization Considerations in Synthetic Protocols

The purification and characterization of this compound are crucial steps to ensure the final product is of high purity and has the correct chemical structure.

Purification: After the synthesis, the crude product is typically purified using chromatographic techniques. Flash chromatography on silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials, reagents, and byproducts. organic-chemistry.orgnih.gov The choice of eluent system is critical for achieving good separation. In some cases, the product can be isolated by simple filtration if it precipitates out of the reaction mixture. cam.ac.uk For water-soluble compounds, purification might involve extraction and acidification steps to isolate the product. cam.ac.uk High-performance liquid chromatography (HPLC) is often used for final purification to obtain a highly pure product, especially for applications in peptide synthesis. nih.gov

Characterization: Once purified, the identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms. cam.ac.uk

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is used to determine the molecular weight of the compound, confirming that the desired product has been formed. jenabioscience.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group, which has a characteristic strong absorption band around 2100 cm⁻¹. renyi.hu

Optical Purity: To confirm the stereochemical integrity of the D-isomer, chiral HPLC or analysis of the optical rotation using a polarimeter can be employed. nih.govrenyi.hu

These characterization techniques, when used in combination, provide a comprehensive picture of the synthesized this compound, ensuring its suitability for subsequent applications.

Integration of 4 Azido D Homoalanine into Biomolecules

Metabolic Incorporation Strategies

Metabolic incorporation is a powerful technique that leverages the cell's own machinery to introduce unnatural amino acids like D-Aha into proteins and other biomolecules. This approach allows for the labeling of molecules within a living system, offering a dynamic view of cellular processes.

Residue-specific labeling is a technique that aims to introduce a specific label at a particular amino acid position within a protein. The incorporation of amino acids containing bioorthogonal functional groups, such as the azide (B81097) group in 4-Azido-D-homoalanine, is a key strategy in this process. stratech.co.uk This azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with a complementary alkyne- or cyclooctyne-tagged probe molecule. stratech.co.ukmedchemexpress.com This reaction, known as a "click chemistry" reaction (specifically, the copper(I)-catalyzed azide-alkyne cycloaddition or the strain-promoted azide-alkyne cycloaddition), allows for the attachment of a wide range of reporter molecules, including fluorophores, biotin (B1667282) tags, or other affinity labels. stratech.co.ukresearchgate.netresearchgate.net The stability of the resulting triazole linkage ensures that the label remains securely attached to the biomolecule during subsequent analysis. researchgate.net

One of the most common methods for incorporating azido-amino acids into proteins is by exploiting the substrate promiscuity of certain aminoacyl-tRNA synthetases. L-azidohomoalanine (L-Aha), the L-enantiomer of D-Aha, is a well-known methionine analogue. iris-biotech.de The methionyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with methionine, can recognize and activate L-Aha, leading to its incorporation into proteins at methionine positions during translation. iris-biotech.desumitbiomedical.com This allows for the global labeling of newly synthesized proteins. While L-Aha is more commonly used for protein labeling due to its recognition by the protein synthesis machinery, the principles of using amino acid analogues are central to metabolic labeling strategies.

D-amino acids are essential components of the peptidoglycan layer of bacterial cell walls. orbigen.com This unique feature of bacteria allows for the specific labeling of their cell walls using D-amino acid analogues like this compound. orbigen.comorbigen.com Bacteria can incorporate D-Aha into their peptidoglycan during its synthesis. orbigen.com The azide group of the incorporated D-Aha is then available on the bacterial cell surface for click chemistry-based detection. This method provides a powerful tool for studying bacterial cell wall dynamics, growth, and division.

Table 1: Research Findings on D-Aha Incorporation in Bacterial Peptidoglycan

FindingOrganism(s) StudiedSignificance
D-amino acid analogues can be metabolically incorporated into the peptidoglycan of various bacteria.Various bacterial speciesEnables specific labeling and visualization of bacterial cell walls.
The incorporation of azido-D-amino acids allows for the use of click chemistry to attach fluorescent probes.Escherichia coli, Bacillus subtilisProvides a method for high-resolution imaging of peptidoglycan synthesis and remodeling.
This technique can be used to study antibiotic mechanisms of action that target cell wall synthesis.Pathogenic bacteriaOffers a tool for screening new antibacterial compounds.

Application in Eukaryotic Systems

While D-amino acids are less common in eukaryotes than in prokaryotes, the principles of metabolic labeling with amino acid analogues are widely applied. The L-form, L-azidohomoalanine, is extensively used to label newly synthesized proteins in eukaryotic cells to study processes like protein turnover, localization, and post-translational modifications. researchgate.netresearchgate.net The incorporation of these non-canonical amino acids allows for the temporal and spatial tracking of proteins within the complex environment of a eukaryotic cell.

Solid-Phase Peptide Synthesis (SPPS) for Peptide Modification

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise synthesis of peptides of a defined sequence. The use of protected this compound derivatives, such as Fmoc-D-Aha-OH, enables the site-specific incorporation of this unnatural amino acid at any desired position within a synthetic peptide. medchemexpress.comiris-biotech.debeilstein-journals.orgmedchemexpress.comiris-biotech.de This precise placement of the azide group provides a chemical handle for subsequent modifications. iris-biotech.de For instance, after the peptide has been synthesized and purified, the azide group can be selectively reacted with an alkyne-containing molecule via click chemistry. researchgate.netresearchgate.net This allows for the creation of a wide array of modified peptides, including cyclic peptides, peptide-drug conjugates, and peptides with fluorescent labels for imaging studies. google.comgoogle.comepo.org

Table 2: Protected D-Aha Derivatives for SPPS

Compound NameProtecting Group(s)Application
Fmoc-D-Aha-OHFmoc on the alpha-amino groupStandard building block for Fmoc-based SPPS. iris-biotech.de
Boc-D-Aha-OH*CHABoc on the alpha-amino group, cyclohexylamine (B46788) saltBuilding block for Boc-based SPPS. sumitbiomedical.com

Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) systems provide a powerful in vitro platform for the production of proteins. These systems contain all the necessary components for transcription and translation, but without the constraints of a living cell membrane. This open environment allows for the efficient incorporation of non-canonical amino acids, such as this compound, into a target protein. By supplementing the CFPS reaction mixture with D-Aha and a corresponding tRNA and aminoacyl-tRNA synthetase pair (either an engineered one or one with relaxed specificity), the unnatural amino acid can be incorporated in response to a specific codon. This method offers a high degree of control over protein composition and allows for the production of proteins with site-specifically incorporated azide groups for subsequent labeling and functional studies.

Bioorthogonal Chemistry Applications of 4 Azido D Homoalanine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. It involves the reaction of an azide (B81097), such as the one present in 4-Azido-d-homoalanine, with a terminal alkyne to form a stable triazole linkage. This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups.

The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. mdpi.com The reaction is significantly accelerated in the presence of a copper(I) catalyst, which can be generated from a copper(II) salt with a reducing agent like sodium ascorbate. units.it The rate of the CuAAC reaction can be influenced by several factors, including the choice of solvent, the presence of ligands, and the pH of the reaction medium. mdpi.comnih.gov Optimization of these parameters is crucial for achieving high yields and minimizing reaction times, particularly in complex biological systems. For instance, the use of aqueous or mixed aqueous-organic solvent systems is common for bioconjugation reactions. units.it

Table 1: Representative CuAAC Reaction Conditions for this compound

Parameter Condition Rationale
Reactants This compound, Alkyne-probe Azide and alkyne are the reacting partners.
Catalyst CuSO₄ (Copper(II) sulfate) Precursor for the active Cu(I) catalyst.
Reducing Agent Sodium Ascorbate Reduces Cu(II) to the active Cu(I) state. units.it
Ligand TBTA (Tris(benzyltriazolylmethyl)amine) Stabilizes the Cu(I) catalyst and accelerates the reaction. units.it
Solvent Phosphate-buffered saline (PBS)/DMSO Aqueous buffer for biocompatibility, with DMSO to aid solubility.

| Temperature | Room Temperature | Mild conditions suitable for biological samples. |

Note: This table represents typical conditions and may require optimization for specific applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. The elimination of the cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms. jenabioscience.com

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition with the azide of this compound. jenabioscience.com This inherent reactivity allows the reaction to proceed under physiological conditions with high specificity. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed with optimized stability and reactivity for bioorthogonal applications. The choice of cyclooctyne can influence the reaction kinetics and the properties of the resulting conjugate.

Table 2: Comparison of Common Cyclooctynes for SPAAC with this compound

Cyclooctyne Key Features
DBCO (Dibenzocyclooctyne) High reactivity, good stability.
BCN (Bicyclo[6.1.0]nonyne) Smaller size, good kinetics.

| DIFO (Difluorinated cyclooctyne) | Increased reactivity due to electron-withdrawing fluorine atoms. jenabioscience.com |

Note: The selection of the cyclooctyne depends on the specific requirements of the experiment, such as desired reaction rate and steric tolerance.

SPAAC reactions are generally characterized by second-order kinetics, and the reaction rates can vary depending on the specific cyclooctyne used. While typically slower than CuAAC, the rates are sufficient for many biological labeling applications. A major advantage of SPAAC is its excellent biocompatibility. The absence of a copper catalyst minimizes cellular toxicity, allowing for the labeling of biomolecules in their native environment without perturbing cellular processes. jenabioscience.com This has made SPAAC an invaluable tool for in vivo imaging and proteomics studies involving azido-functionalized amino acids like this compound.

Staudinger Ligation and Other Bioorthogonal Reactions

The Staudinger ligation is another important bioorthogonal reaction that can be used to modify molecules containing an azide group, such as this compound. This reaction occurs between an azide and a triarylphosphine bearing an ortho-ester group. The initial Staudinger reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and hydrolysis to form a stable amide bond. sigmaaldrich.com

The Staudinger ligation is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for biological applications. medchemexpress.eu While its reaction kinetics are generally slower than those of click chemistry reactions, it offers an alternative strategy for bioconjugation when the use of alkynes is not desirable. thermofisher.com The development of phosphine (B1218219) reagents with improved water solubility and reactivity has enhanced the utility of the Staudinger ligation in chemical biology. Beyond the Staudinger ligation, the azide group of this compound can potentially participate in other bioorthogonal reactions, further expanding its utility as a chemical reporter.

Development of Complementary Reporter Molecules

The utility of this compound (AHA) as a metabolic label lies in the chemical orthogonality of its azide group. This functional group is virtually absent in most biological systems, yet it can undergo highly specific and efficient covalent reactions with complementary probes, known as reporter molecules. wikipedia.org The development of these reporters is central to the detection, visualization, and purification of AHA-labeled proteins. The primary bioorthogonal reactions employed for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). jenabioscience.comnih.govwebsite-files.com A less common alternative is the Staudinger ligation with phosphine-based reporters. wikipedia.orgnih.gov

The design of a reporter molecule typically consists of three key components: a reactive moiety that targets the azide (e.g., an alkyne or a phosphine), a linker or spacer, and a functional tag for detection or isolation (e.g., a fluorophore or an affinity handle like biotin). nih.gov

Alkyne-Bearing Reporter Molecules

The most prevalent class of reporter molecules for AHA labeling contains an alkyne functional group. These molecules are partners in the "click chemistry" cycloaddition reactions. nih.govpeptide.com

Terminal Alkynes for CuAAC: Simple, terminal alkynes are used in the copper(I)-catalyzed reaction. This method is highly efficient and uses readily available reagents. iris-biotech.de However, the requirement for a copper(I) catalyst can be a limitation for live-cell imaging due to potential cytotoxicity. wikipedia.orgwebsite-files.com Reporter molecules with terminal alkynes are widely used for fixed cells and in vitro applications. nih.gov

Strained Cyclooctynes for SPAAC: To circumvent the issue of copper toxicity, strained cyclooctynes were developed for copper-free click chemistry. wikipedia.org Molecules such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) react spontaneously with azides via SPAAC, enabling the labeling of nascent proteins in living cells and organisms. jenabioscience.comjenabioscience.comresearchgate.net

Phosphine-Bearing Reporter Molecules

An alternative to click chemistry is the Staudinger ligation, which involves the reaction of the azide group in AHA with a triarylphosphine-based reporter molecule. wikipedia.orgnih.gov This reaction is bioorthogonal and proceeds without a catalyst. While it was a foundational reaction in the field of bioorthogonal chemistry, its reaction kinetics are generally slower than modern click chemistry reactions, making it less commonly used for protein labeling applications. website-files.com

Classes of Reporter Tags

The functional part of the reporter molecule dictates the downstream application. A diverse array of tags has been developed and functionalized with alkyne or cyclooctyne handles.

Fluorescent Probes: For visualization of newly synthesized proteins by fluorescence microscopy or flow cytometry, a wide range of fluorophores have been derivatized with alkynes. researchgate.netjenabioscience.com These probes allow for the spatial and temporal tracking of protein synthesis within cells. nih.gov Fluorogenic probes have also been developed, which exhibit a significant increase in fluorescence upon reaction with the azide, reducing background noise from unreacted probes. wikipedia.org

Table 1: Examples of Alkyne-Functionalized Fluorescent Dyes for AHA Detection This table is interactive. You can sort the columns by clicking on the headers.

Reporter Molecule Reactive Group Excitation Max (nm) Emission Max (nm) Common Application
Alkyne-Fluor 488 Terminal Alkyne ~495 ~519 Fluorescence Microscopy (CuAAC)
TAMRA-Alkyne Terminal Alkyne ~555 ~580 Fluorescence Microscopy (CuAAC)
Alexa Fluor 594 Alkyne Terminal Alkyne ~590 ~617 Fluorescence Microscopy (CuAAC)
DBCO-Cy5 DBCO ~649 ~670 Live-Cell Imaging (SPAAC)
DBCO-Sulfo-Cy5 DBCO ~646 ~662 Live-Cell Imaging (SPAAC)
BDP-FL-PEG4-DBCO DBCO ~503 ~511 Live-Cell Imaging (SPAAC)

Affinity Tags: Biotin (B1667282) is the most common affinity tag used for the enrichment and purification of AHA-labeled proteins. jenabioscience.com An alkyne- or DBCO-modified biotin probe is reacted with the proteome, and the resulting biotinylated proteins are captured on avidin- or streptavidin-conjugated resins. researchgate.net This enrichment is a critical step for identifying newly synthesized proteins via mass spectrometry. researchgate.net To facilitate the release of captured proteins from the high-affinity biotin-avidin interaction, cleavable biotin probes have been developed. These probes incorporate linkers that can be cleaved by specific chemical treatments (e.g., acid, reducing agents, or light), allowing for the recovery of the labeled proteins for subsequent analysis. nih.gov

Table 2: Examples of Alkyne-Functionalized Biotin Probes This table is interactive. You can sort the columns by clicking on the headers.

Reporter Molecule Reactive Group Linker Type Cleavage Condition Primary Use
Biotin-Alkyne Terminal Alkyne Standard Non-cleavable Protein Enrichment (CuAAC)
Biotin-PEG4-Alkyne Terminal Alkyne PEG Spacer Non-cleavable Protein Enrichment (CuAAC)
DBCO-Biotin DBCO Standard Non-cleavable Protein Enrichment (SPAAC)
Azido-Disulfide Biotin Disulfide Cleavable Reducing agents (e.g., DTT) Cleavable Enrichment nih.gov
DADPS Biotin Probe Dialkoxydiphenylsilane Cleavable Mild acid (e.g., 10% Formic Acid) Cleavable Enrichment nih.gov

Mass-Tag Probes for Proteomics: For quantitative proteomics, AHA labeling can be combined with isobaric mass tags, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). researchgate.netresearchgate.netspringernature.com In a typical workflow, known as Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT), cells are cultured with AHA, and the newly synthesized proteins are tagged with an alkyne-biotin probe via click chemistry. nih.gov After enrichment, the isolated proteins are digested into peptides, which are then labeled with different isobaric mass tags. nih.gov Upon fragmentation in the mass spectrometer, these tags generate unique reporter ions, allowing for the relative quantification of protein synthesis across multiple samples in a single experiment. springernature.com

Advanced Research Applications and Functional Studies

Protein Synthesis and Proteome Dynamics Monitoring

The ability to metabolically label nascent proteins with 4-Azido-d-homoalanine has revolutionized the study of protein synthesis and proteome dynamics. By introducing this amino acid analog to cells or organisms, researchers can tag and subsequently identify proteins synthesized within a specific timeframe.

Following its incorporation into newly synthesized proteins, the azide (B81097) moiety of this compound can be covalently linked to a fluorescent probe bearing a complementary alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction. nih.govnih.gov This process, known as fluorescent non-canonical amino acid tagging (FUNCAT), enables the visualization of nascent proteomes. nih.govnih.govoxinst.com

Fluorescence Microscopy: FUNCAT allows for the spatiotemporal tracking of protein synthesis within cells and tissues. nih.govnih.gov For instance, researchers have used this technique to visualize de novo protein synthesis in specific cell types within the mouse brain, providing insights into processes like memory formation. nih.gov The choice of fluorescent dye can be tailored for different imaging modalities, including confocal microscopy. oxinst.com

Flow Cytometry: When coupled with flow cytometry, the fluorescent signal from tagged proteins can be used to quantify the global rate of protein synthesis in a population of cells. nih.govnih.govnih.gov This approach has been employed to measure protein synthesis during different phases of the cell cycle and to assess changes in protein production in response to various stimuli. nih.gov The intensity of the fluorescence is directly proportional to the amount of this compound incorporated, providing a quantitative measure of translational activity. nih.gov

Table 1: Visualization Techniques Utilizing this compound
TechniquePrincipleKey ApplicationExample Fluorophores
Fluorescence Microscopy (FUNCAT)Metabolic labeling with this compound followed by click chemistry with a fluorescent alkyne to visualize the location of newly synthesized proteins. nih.govoxinst.comSpatiotemporal analysis of protein synthesis in cells and tissues. nih.govTexas Red-alkyne, Fluorescein-azide oxinst.com
Flow CytometryQuantification of global protein synthesis by measuring the fluorescence intensity of cells labeled with this compound and a fluorescent alkyne. nih.govnih.govMeasuring protein synthesis rates in cell populations. nih.govRhodamine B alkyne nih.gov

Beyond visualization, this compound is a cornerstone of several quantitative proteomic techniques designed to identify and quantify newly synthesized proteins. These methods provide a snapshot of the translatome under specific conditions.

Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT): In BONCAT, metabolically labeled proteins containing this compound are tagged with an alkyne-bearing affinity tag, such as biotin (B1667282), via click chemistry. acs.orgpnas.orgresearchgate.net This allows for the selective enrichment of the nascent proteome from the total cellular lysate using affinity purification, followed by identification and quantification by mass spectrometry. acs.orgpnas.org BONCAT has been instrumental in identifying proteins synthesized in response to specific stimuli and in studying proteome dynamics in various biological systems. nih.govacs.org

Fluorescent Non-canonical Amino Acid Tagging (FUNCAT): As described earlier, FUNCAT uses a fluorescent alkyne for the detection of this compound-labeled proteins. nih.govoxinst.com While primarily a visualization technique, the fluorescence intensity can be used for relative quantification of protein synthesis. researchgate.net

Nitrilase-Activatable Non-Canonical Amino Acid Tagging (NANCAT): NANCAT is a more specialized technique that allows for cell-selective proteome labeling. This method utilizes a "caged" version of this compound that is activated by a specific enzyme, nitrilase. Only cells expressing the nitrilase can convert the caged amino acid into its active form, allowing for the targeted labeling of the proteome in a specific cell population within a complex environment.

Table 2: Quantitative Proteomic Methods Using this compound
MethodPrinciplePrimary Application
BONCATMetabolic labeling with this compound, followed by click chemistry with an affinity tag (e.g., biotin) for enrichment and subsequent mass spectrometry-based identification and quantification of nascent proteins. acs.orgpnas.orgIdentification and quantification of newly synthesized proteins. acs.org
FUNCATMetabolic labeling with this compound, followed by click chemistry with a fluorescent alkyne for visualization and relative quantification of nascent proteins. nih.govoxinst.comVisualization and relative quantification of protein synthesis. researchgate.net
NANCATCell-selective metabolic labeling using a "caged" this compound that is activated by a specific enzyme (nitrilase), allowing for targeted proteome analysis.Cell-specific nascent protein profiling in mixed cell populations.

Bioconjugation in Macromolecular Systems

The bioorthogonal azide handle of this compound provides a versatile tool for the chemical modification of proteins, enabling the attachment of a wide array of functional molecules.

Once incorporated into a protein, the azide group of this compound can be readily conjugated to various probes via click chemistry. nih.gov

Fluorescent Dyes: A diverse range of alkyne-functionalized fluorescent dyes can be attached to this compound-containing proteins. jenabioscience.com This allows for the fluorescent labeling of specific proteins for imaging studies.

Affinity Tags: Alkyne-derivatized affinity tags, most notably biotin, can be conjugated to azide-modified proteins. nih.govjenabioscience.com This enables the selective isolation and purification of the labeled proteins for downstream analysis, such as Western blotting or mass spectrometry. researchgate.net A dual-functional tag containing both a histidine tag for purification and this compound for covalent immobilization has also been developed. nih.govacs.org

Table 3: Common Probes for Functionalizing this compound-Labeled Proteins
Probe TypeExampleApplication
Fluorescent DyesAlkyne-derivatized Rhodamine, Fluorescein, Texas Red oxinst.comnih.govFluorescence imaging of labeled proteins. nih.gov
Affinity TagsAlkyne-Biotin nih.govjenabioscience.comPurification and detection of labeled proteins. jenabioscience.com

The site-specific incorporation of this compound can be exploited to create more complex and therapeutically relevant bioconjugates.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins. nih.govresearchgate.net By incorporating this compound at a specific site in a protein, a PEG-alkyne molecule can be selectively attached via click chemistry, resulting in a homogeneously PEGylated protein with potentially enhanced stability and reduced immunogenicity. nih.gov

Antibody Conjugation: The precise and stable linkage of payloads to antibodies is crucial for the development of antibody-drug conjugates (ADCs) and other targeted therapies. Incorporating this compound into an antibody provides a specific site for the attachment of drugs, imaging agents, or other molecules via click chemistry. This approach allows for the production of well-defined antibody conjugates with a controlled drug-to-antibody ratio.

The azide group of this compound can also be utilized to create cyclic and stapled peptides with improved structural stability and biological activity.

Peptide Cyclization: Intramolecular cyclization of a peptide containing both an azide (from this compound) and an alkyne functionality can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govnih.gov This "click" cyclization is highly efficient and can be performed under mild conditions, making it a valuable tool for the synthesis of cyclic peptides with potential therapeutic applications. altabioscience.com The resulting triazole linkage is known to be a stable mimic of a trans-amide bond. nih.gov

Peptide Stapling: Peptide stapling is a strategy to constrain a peptide in a specific secondary structure, often an α-helix, by introducing a covalent cross-link between two amino acid side chains. cam.ac.ukwikipedia.org A "double-click" stapling approach has been developed where a peptide containing two azido-amino acids, such as this compound, at positions i and i+7 is reacted with a dialkynyl linker. cam.ac.uk This creates a stable, bis-triazole-containing staple that can enhance the peptide's proteolytic resistance, cell permeability, and target affinity. cam.ac.uknih.govrsc.org

Protein Engineering and Structural Biology Investigations

The unique properties of this compound (AHA) have made it a valuable tool in protein engineering and for detailed investigations into protein structure and function. Its ability to be incorporated into proteins in place of methionine, coupled with the bioorthogonal reactivity of its azide group, allows for site-specific modifications that facilitate a range of advanced biophysical studies.

Site-Selective Labeling for Biophysical Characterization

This compound serves as an effective probe for the site-specific labeling of proteins, enabling detailed biophysical characterization. As a methionine analogue, it can be incorporated into protein structures using the cell's own translational machinery, particularly in methionine auxotrophic strains nih.gov. This method allows for the precise placement of the azido (B1232118) functional group, which can then be chemoselectively modified through "click chemistry" reactions, such as the copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions nih.govjenabioscience.com.

Impact on Protein Structure and Dynamics (e.g., NMR Spectroscopy, X-ray Crystallography)

A critical consideration for the use of any non-natural amino acid is its impact on the native structure and dynamics of the protein under investigation. Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been conducted to evaluate the structural consequences of incorporating azidohomoalanine (referred to as AZH or Aha in studies, often using the L-isomer as a methionine surrogate) into proteins.

One such study on the model protein domain PDZ3 demonstrated that the incorporation of azidohomoalanine is minimally invasive researchgate.net. The research, which employed both NMR and X-ray crystallography, found that the structure and dynamics of the apo state of the AZH-modified PDZ3 domain remained largely unperturbed. This indicates that this compound can act as a faithful surrogate for methionine, preserving the structural integrity of the protein. This is crucial for ensuring that any observed functional or dynamic changes are due to the experimental conditions being tested, rather than artifacts of the labeling process itself. NMR spectroscopy, in particular, is a powerful tool for assessing these subtle structural changes and the dynamics of proteins in solution nih.govutoronto.caspringernature.com.

Probing Protein-Ligand Interactions

Understanding the intricacies of protein-ligand interactions is fundamental to drug discovery and molecular biology. This compound has proven to be a useful tool in this area. The same study on the PDZ3 domain also investigated the effect of azidohomoalanine incorporation on its binding to two different peptides. The results showed that the binding of these peptides was unchanged by the presence of the non-natural amino acid researchgate.net.

Furthermore, NMR spectroscopy was successfully used to map the interface between the AZH-modified PDZ3 and a peptide ligand. By observing chemical shift perturbations and Nuclear Overhauser effects (NOEs), researchers were able to precisely determine the protein-ligand interface researchgate.net. This demonstrates the utility of incorporating this compound as a handle for biophysical studies aimed at elucidating the specific contacts and conformational changes that occur upon ligand binding. The ability to site-specifically introduce a probe without altering binding affinity is a significant advantage for accurately characterizing molecular recognition events nih.gov.

Application in Host-Pathogen Interaction Studies

The study of interactions between hosts and pathogens is crucial for understanding infectious diseases and developing new therapeutic strategies researchgate.netnih.govnih.gov. A key area of this research focuses on the bacterial cell wall, a unique structure essential for bacterial viability and a primary target for antibiotics. Azido-derivatives of D-amino acids, which are integral components of the peptidoglycan (PG) layer of the bacterial cell wall, have emerged as powerful chemical tools for probing host-pathogen interactions.

While research may not always specify the "this compound" isomer, the use of closely related azido-D-amino acid analogs, such as 3-azido-D-alanine, for metabolic labeling of bacterial peptidoglycan is a well-established technique nih.govacs.org. Bacteria can incorporate these unnatural D-amino acids into their cell walls during synthesis. The embedded azide group then serves as a chemical handle for bioorthogonal reactions, allowing researchers to visualize and track bacterial cell wall dynamics, even within a host cell environment nih.gov.

This metabolic labeling strategy offers unprecedented spatial and temporal resolution of PG dynamics in vivo. For instance, researchers have used this method to study the intracellular pathogen Listeria monocytogenes, visualizing the incorporation of azido-D-alanine into nascent peptidoglycan during macrophage infection nih.gov. Similarly, this approach has been instrumental in studying the elusive peptidoglycan of Chlamydia trachomatis nih.gov. By providing a means to tag and monitor bacterial structures within the host, these azido-amino acid probes provide critical insights into bacterial growth, division, and interaction with host cell machinery, which are central to the pathogenesis of infection nih.govcas.cnox.ac.uk.

Research AreaApplication of Azido-D-Amino Acid AnalogsPathogen ExampleReference
Peptidoglycan DynamicsMetabolic labeling to visualize nascent cell wall synthesisListeria monocytogenes nih.gov
Cell Wall BiosynthesisHijacking intracellular peptidoglycan biosynthetic pathwaysBacillus subtilis acs.org
Pathogen DetectionRadiolabeling of azide-modified bacteria for imagingStaphylococcus aureus acs.org
"Chlamydial Anomaly"Covalent labeling to detect peptidoglycanChlamydia trachomatis nih.gov

Spectroscopic Probes for Molecular Environment Analysis (e.g., Infrared Spectroscopy)

The azide group of this compound possesses unique spectroscopic properties that make it an excellent probe for analyzing local molecular environments using techniques like Infrared (IR) spectroscopy nih.gov. The asymmetric stretch of the azido group gives rise to a strong absorption band in a region of the IR spectrum (around 2100 cm⁻¹) that is free from interference from other biological molecules, such as proteins and water nih.govresearchgate.net.

The precise frequency of this absorption band is highly sensitive to the local electrostatic environment, including factors like solvent exposure and hydrogen bonding nih.govnih.gov. This sensitivity allows researchers to use this compound as a site-specific reporter on protein structure, folding, and dynamics. For example, a shift in the azide vibrational frequency can indicate whether the probe is buried in a hydrophobic protein core or exposed to the aqueous solvent nih.gov. Studies on the N-terminal domain of the ribosomal protein L9 (NTL9) have demonstrated that the azido band of incorporated azidohomoalanine shifts significantly between the folded and unfolded states, providing a direct measure of protein folding and side-chain burial nih.gov.

Furthermore, the high extinction coefficient of the azido group, which is approximately twenty times larger than that of the commonly used cyano group, makes it a highly sensitive probe nih.gov. This enhanced sensitivity allows for the detection of subtle changes in the local environment, making this compound a powerful tool for detailed molecular-level analysis of protein electrostatics and side-chain solvation nih.govacs.org.

Spectroscopic PropertyAdvantage for Molecular AnalysisApplication ExampleReference
Absorption Frequency Located in a transparent region of the biological IR spectrum (~2100 cm⁻¹)Avoids spectral overlap with protein and water signals nih.govresearchgate.net
Environmental Sensitivity Frequency shifts in response to local electrostatics, H-bonding, and solvent exposureProbing hydrophobic burial of side chains during protein folding nih.gov
High Extinction Coefficient ~20x stronger than cyano (-CN) probes, providing high sensitivityDetecting subtle changes in local protein environments and electrostatics nih.gov

Methodological Considerations and Challenges in 4 Azido D Homoalanine Research

Optimization of Incorporation Efficiency and Specificity

The successful integration of 4-Azido-d-homoalanine into proteins is paramount for its use as a research tool. Unlike its L-isomer, L-azidohomoalanine, which is readily incorporated in place of methionine by the endogenous cellular translation machinery, the incorporation of D-amino acids is actively discriminated against by biological systems. researchgate.netutmb.edunih.govoup.comoup.com

Challenges in D-Amino Acid Incorporation:

Aminoacyl-tRNA Synthetase (aaRS) Specificity: The enzymes responsible for charging tRNAs with amino acids, the aaRSs, exhibit strong stereospecificity for L-amino acids. utmb.edunih.govoup.com They react markedly slower with D-amino acids, representing a primary barrier to incorporation. oup.com

Ribosomal Discrimination: The ribosome's peptidyltransferase center (PTC) is optimized for L-amino acids and slows the rate of peptide bond formation when a D-aminoacyl-tRNA is present in the A-site. oup.com

Editing and Proofreading Mechanisms: Cells possess editing mechanisms, such as D-aminoacyl-tRNA deacylases (DTDs), that specifically hydrolyze D-aminoacyl-tRNAs, effectively removing them from the translation pool and preventing their incorporation into proteins. utmb.edunih.govnih.gov

Strategies for Optimization: To overcome these challenges, researchers must employ specialized strategies. One approach involves the use of engineered or modified ribosomes that show an enhanced ability to incorporate D-amino acids. acs.org Another strategy is the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that are specifically designed to recognize and incorporate the desired D-amino acid in response to a unique codon, such as a stop codon. nih.gov This ensures that incorporation is site-specific and independent of the native machinery's selectivity. For metabolic labeling, optimizing concentrations and incubation times is crucial, though efficiency will inherently be lower than for L-isomers due to the biological checkpoints against D-amino acid incorporation.

Minimizing Perturbation to Biological Systems

A fundamental principle of using chemical reporters like this compound is that they should be bio-orthogonal—that is, they should not interfere with or alter the biological processes under investigation. The introduction of an unnatural amino acid, particularly one with a different stereochemistry and a reactive azide (B81097) group, has the potential to perturb the system.

Studies on the L-isomer, azidohomoalanine (AHA or AZH), have shown that its incorporation is often minimally invasive, with little to no substantial adverse effect on protein synthesis, structure, degradation, or function. researchgate.netnih.govnih.gov However, it is acknowledged that methionine starvation conditions required for efficient labeling and the presence of AHA itself could potentially affect certain signaling pathways. nih.gov

Analytical Techniques for Verification and Quantification

Following the administration of this compound, robust analytical methods are required to confirm its incorporation into proteins and to quantify the extent of labeling.

Mass spectrometry (MS) is a cornerstone technique for the definitive verification of unnatural amino acid incorporation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for proteomic analysis. researchgate.netresearchgate.net In a typical workflow, proteins labeled with this compound are isolated and digested into smaller peptides, often with an enzyme like trypsin. These peptide mixtures are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

The incorporation of this compound will result in a specific mass shift in the peptides containing it, which can be readily identified in the MS spectra. Fragmentation analysis (MS/MS) can then be used to pinpoint the exact location of the modified amino acid within the peptide sequence. nih.gov Electrospray ionization (ESI) is a common ionization method used in these workflows for the analysis of peptides and proteins. researchgate.netresearchgate.net

Table 1: Mass Spectrometry Parameters for Amino Acid and Peptide Analysis

Parameter Description Relevance to this compound Analysis
Technique LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separates complex peptide mixtures and provides mass-to-charge ratio information for identification and sequencing. researchgate.net
Ionization Source ESI (Electrospray Ionization) A soft ionization technique suitable for generating gas-phase ions of peptides and proteins without significant fragmentation. researchgate.netresearchgate.net
Mass Analyzer e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap Measures the mass-to-charge ratio of ions with high accuracy, allowing for the detection of the mass shift caused by AHA incorporation.
Fragmentation Mode e.g., CID (Collision-Induced Dissociation) Fragments peptide ions to generate product ion spectra, which are used to determine the amino acid sequence and locate the site of AHA incorporation. nih.gov

Before proceeding to mass spectrometry, electrophoretic and chromatographic methods are often used for initial analysis and purification.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. After incorporating this compound, the azide group can be tagged with a reporter molecule (e.g., a fluorescent dye or biotin) via click chemistry. jenabioscience.com This allows for the visualization of newly synthesized proteins on a gel. A shift in the band corresponding to the target protein or the appearance of a fluorescent signal confirms the successful click reaction, providing indirect evidence of AHA incorporation. nih.gov

HPLC (High-Performance Liquid Chromatography): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a high-resolution separation technique. It can be used to purify labeled proteins or peptides prior to MS analysis. nih.gov Crucially, RP-HPLC is also capable of separating stereoisomers (enantiomers) of peptides. uiowa.edu This is highly relevant for this compound research, as it provides a method to separate peptides containing the D-amino acid from any potential background peptides containing a similar L-amino acid, which is essential for verifying stereospecific incorporation. uiowa.edu

Stereochemical Purity and its Implications in Research

The stereochemistry of this compound is its defining feature and presents both the greatest challenges and unique research opportunities. Ensuring the stereochemical purity of the starting material is a critical first step, which can be assessed using methods like NMR spectroscopy. nih.govresearchgate.net

The primary implication of using a D-amino acid is the translational machinery's inherent bias against it. oup.com As discussed, aaRSs and the ribosome are highly specific for L-enantiomers, making the incorporation of D-amino acids an inefficient process in standard biological systems. researchgate.netutmb.edunih.govoup.com This low incorporation rate is a significant methodological hurdle that must be overcome or accounted for in experimental design.

Furthermore, the presence of a D-amino acid in a peptide chain can have profound structural and functional consequences. It can alter the local peptide backbone conformation, disrupt secondary structures like alpha-helices, and change how a protein folds and interacts with other molecules. nih.govnih.gov This can lead to a loss of biological activity or, conversely, can be exploited to create peptides with novel properties, such as enhanced stability against proteolytic degradation by enzymes that typically recognize L-amino acid sequences. nih.gov Researchers must be aware of these potential structural changes and consider their impact on the interpretation of results.

Table 2: Implications of D-Amino Acid Stereochemistry in Research

Implication Description Research Context for this compound
Translational Fidelity Cellular machinery (aaRS, ribosome) discriminates against D-amino acids, leading to low incorporation efficiency. oup.com Requires specialized systems (e.g., engineered ribosomes) or acceptance of low labeling yields in metabolic studies. acs.org
Protein Structure The D-configuration alters peptide backbone geometry, potentially disrupting secondary and tertiary protein structures. nih.govnih.gov Can be a significant, unintended perturbation or a tool to probe structural tolerance and create novel protein folds.
Biological Activity Altered structure often leads to modified or lost function (e.g., enzyme activity, receptor binding). nih.gov Must be carefully evaluated with functional assays to ensure the labeled protein behaves as expected for the research question.
Proteolytic Stability Peptides containing D-amino acids are often resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.gov Can be leveraged to increase the in vivo half-life of peptide-based probes or therapeutics.

Future Directions and Emerging Areas of Research

Expansion to Novel Biological Systems and Models

The initial applications of azido-d-amino acids have primarily focused on pure bacterial cultures. The next frontier is to apply this technology to more complex and physiologically relevant environments to understand molecular dynamics in context.

Probing Host-Pathogen Interactions: A significant area of expansion is the use of 4-Azido-d-homoalanine to study bacterial peptidoglycan (PG) dynamics during infection. Researchers have successfully used azide-functionalized d-alanine (B559566) to visualize PG in the intracellular pathogen Listeria monocytogenes during macrophage infection nih.gov. This approach can be extended using this compound to investigate how pathogens modify their cell walls to evade host immune detection in real-time within a host cell.

Investigating Microbial Communities: Microbial life often exists in complex, multispecies communities, such as the gut microbiota. The interplay between different bacterial species and their host is crucial for health and disease. Free d-amino acids released by bacteria are now understood to be important signaling molecules that mediate microbe-host interactions nih.govresearchgate.net. For instance, the mouse intestine is rich in free d-amino acids derived from its microbiota, which in turn induces the host to produce d-amino acid oxidase (DAO) as a defense mechanism nih.gov. This compound could be employed as a tracer to identify which microbial species are actively remodeling their cell walls or releasing d-amino acids under specific conditions (e.g., inflammation or antibiotic treatment) and how these activities impact the host.

In Vivo Animal Models: While most in vivo labeling with azido-amino acids has utilized the L-isomer (L-azidohomoalanine, or AHA) to probe nascent protein synthesis in organisms like mice nih.govbiorxiv.orgnih.govresearchgate.net, the application of this compound in animal models remains a promising and largely unexplored area. It could be used to specifically track bacterial PG synthesis and turnover during an active infection in a living animal, offering a powerful tool for evaluating the efficacy of new antibiotics that target the cell wall.

Biological System/ModelPotential Research Application of this compoundKey Findings from Related Probes
Intracellular Pathogens Tracking cell wall remodeling and synthesis during host cell invasion and evasion of immune responses.Azide-functionalized d-alanine visualizes PG synthesis in Listeria monocytogenes during macrophage infection nih.gov.
Gut Microbiota Identifying metabolically active bacterial species and tracing d-amino acid exchange within the community.The gut microbiota is a major source of free d-amino acids that modulate host immune responses nih.gov.
In Vivo Infection Models Non-invasive imaging and monitoring of bacterial activity and response to antibiotic therapy.L-Azidohomoalanine has been used to label newly synthesized proteins in various tissues of live mice nih.govresearchgate.net.
Environmental Biofilms Studying the role of d-amino acids and PG dynamics in biofilm formation, stability, and antibiotic resistance.Non-canonical d-amino acids are known to promote remodeling of peptidoglycan in stationary phase bacteria embopress.org.

Development of Advanced Bioorthogonal Reaction Chemistries

The detection of this compound relies on bioorthogonal chemistry. Advances in this field are critical for enhancing the sensitivity, specificity, and versatility of experiments using this probe.

The foundational bioorthogonal reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is robust but can suffer from toxicity due to the copper catalyst, limiting its application in living systems nih.gov. The future lies in the broader adoption and development of next-generation click chemistries.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without a toxic catalyst. This has enabled more effective labeling in live cells and organisms nih.gov. Future work will focus on developing cyclooctynes with even faster reaction kinetics and improved water solubility for in vivo applications.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This reaction between tetrazines and strained alkenes (like trans-cyclooctene) offers reaction rates that are orders of magnitude faster than SPAAC, allowing for the detection of low-abundance targets nih.gov. Developing novel tetrazine probes with unique functionalities will be a key research area.

Click-to-Release Chemistries: An emerging frontier is the development of "click-to-release" systems. In this approach, the bioorthogonal reaction not only attaches a reporter tag but also triggers the cleavage of a linker to release a cargo molecule, such as a drug or a fluorescent probe, at a specific site of metabolic activity acs.org. Using this compound to guide the release of antibiotics directly at the site of bacterial cell wall synthesis is a tantalizing possibility for targeted therapy.

Reaction TypeKey FeaturesFuture Developments
CuAAC High efficiency, versatile.Development of more biocompatible copper ligands to minimize toxicity.
SPAAC Copper-free, highly biocompatible.Synthesis of new cyclooctynes with faster kinetics and improved solubility nih.gov.
IEDDA Extremely fast kinetics, excellent for low-abundance targets.Design of novel, stable tetrazine probes with diverse reporter groups.
Click-to-Release Bioorthogonal reaction triggers payload release.Application for targeted drug delivery, activating antibiotics at the site of bacterial PG synthesis acs.org.

Integration with Multi-Omics Approaches

To gain a holistic understanding of biological processes, data from a single experimental modality is often insufficient. The future of research using this compound will involve its integration into multi-omics workflows, combining nascent proteomic or peptidoglycomic data with genomics, transcriptomics, and metabolomics.

Proteomics and Metabolomics: One powerful combination is to correlate the rate of new cell wall synthesis (measured by this compound incorporation) with the broader metabolic state of the organism. For instance, by using mass spectrometry to analyze both the labeled peptidoglycan fragments and the total cellular metabolome, researchers could uncover novel links between central metabolism and cell wall dynamics under stress conditions nih.govmdpi.com. This approach could identify metabolic vulnerabilities in antibiotic-resistant bacteria.

Host Transcriptomics: When studying infections, the host's response is as important as the pathogen's activity. An integrated experiment could involve using this compound to quantify active bacterial PG synthesis while simultaneously performing RNA-sequencing on the infected host cells. This would allow for direct correlation between the pathogen's growth state and the specific immune pathways it triggers in the host.

Genomics and Metabolite Identification: A forward-thinking approach involves using metabolic labeling to link biosynthetic gene clusters (BGCs) to their products. In a strategy known as inverse stable isotope probing, a microbial community can be grown on a labeled substrate (e.g., ¹³C-methane), and then an unlabeled precursor (e.g., a non-canonical amino acid) is added. Identifying metabolites that remain unlabeled can help elucidate their biosynthetic origins pnas.org. This compound could be used in such workflows to probe the activity of BGCs involved in d-amino acid metabolism or non-ribosomal peptide synthesis.

Computational Modeling and Simulation of Molecular Interactions

Computational methods are becoming indispensable for interpreting experimental data and guiding new research. Molecular dynamics (MD) simulations and machine learning can provide insights into the behavior of this compound at an atomic level.

Modeling Incorporation into Peptidoglycan: The precise mechanisms by which d-amino acid analogs are incorporated into the cell wall by enzymes like transpeptidases are not fully understood embopress.orgnih.gov. MD simulations can be used to model the binding of this compound to the active sites of these enzymes, predicting its substrate efficiency and revealing the structural basis for its incorporation. This could aid in the design of new d-amino acid probes with enhanced or species-specific incorporation.

Simulating Membrane Interactions: The transport of this compound across the bacterial membrane is a prerequisite for its metabolic use. Computational simulations are a powerful tool for studying the interactions of small molecules with biological membranes and transport proteins hawaii.edunih.govnih.gov. Such models could predict the permeability of the probe across the inner and outer membranes of different bacterial species, helping to explain experimental variations in labeling efficiency.

Predicting Tolerance to Unnatural Amino Acids: Machine learning models are being developed to predict how the incorporation of an unnatural amino acid will affect a protein's structure and stability bohrium.com. While this compound is primarily incorporated into peptidoglycan, any off-target incorporation into proteins could be modeled using these approaches to understand potential impacts on cellular function. These predictive models can help assess the biocompatibility and potential perturbation caused by the probe itself.

Unexplored Applications in Chemical Biology

Beyond its use as a metabolic label for peptidoglycan, the unique properties of this compound open the door to several novel and unexplored applications.

Probing Non-Ribosomal Peptide Synthesis (NRPS): Many bacteria and fungi use large, modular enzymes called non-ribosomal peptide synthetases (NRPSs) to produce a wide array of bioactive peptides, many of which are used as antibiotics or virulence factors. A key feature of these peptides is the common inclusion of d-amino acids, which are incorporated by specialized epimerization domains within the NRPS machinery acs.orgmdpi.com. This compound could serve as a powerful chemical probe to intercept and identify these pathways. By feeding it to a microbial culture, it may be incorporated into non-ribosomal peptides, allowing for their subsequent enrichment and identification, thereby discovering novel natural products.

Imaging Active Infections: Building on work with other d-amino acids, this compound could be a precursor for developing new in vivo imaging agents. Researchers have developed PET radiotracers from D-methionine to selectively image bacterial infections, differentiating them from sterile inflammation researchgate.net. A similar strategy could be applied by first administering this compound to allow its incorporation into bacterial cell walls at the infection site, followed by injection of a radiolabeled, bioorthogonal click partner (e.g., an ¹⁸F-labeled cyclooctyne) for PET imaging.

Targeting D-Amino Acid-Specific Enzymes: Both microbes and higher organisms possess enzymes that specifically act on d-amino acids, such as d-amino acid oxidase (DAAO) nih.gov. This enzyme catalyzes the oxidative deamination of d-amino acids, producing hydrogen peroxide, which can act as an antimicrobial agent nih.gov. This compound could be explored as a substrate for DAAO or other d-amino acid-modifying enzymes. This could form the basis of new diagnostic assays or targeted therapeutic strategies where an enzyme at a disease site activates a bioorthogonal probe.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Azido-D-homoalanine with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise chiral resolution techniques, such as HPLC with chiral stationary phases, to minimize cross-contamination between D- and L-enantiomers. Enantiomeric purity (≥99% for D-enantiomer) is critical for biological studies, as shown in synthetic protocols for azido amino acids . Storage at +4°C in anhydrous conditions preserves stability, as degradation can introduce impurities affecting experimental reproducibility .

Q. How should researchers characterize the chemical stability of this compound under different storage conditions?

  • Methodological Answer : Stability assays involve monitoring azido group integrity via FT-IR spectroscopy (azide stretch at ~2100 cm⁻¹) and HPLC analysis over time. For example, exposure to light or moisture accelerates decomposition, necessitating lyophilized storage in amber vials. Comparative studies with analogs like 4-Azido-L-phenylalanine suggest similar degradation kinetics .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) for backbone confirmation (e.g., α-proton shifts), mass spectrometry for molecular weight verification (M = 180.58 g/mol), and circular dichroism (CD) to validate chirality. Cross-referencing with synthetic standards (e.g., CAS 942518-29-8 for L-enantiomer) ensures accuracy .

Advanced Research Questions

Q. How can this compound be utilized as an infrared (IR) probe to monitor local electrostatics in proteins?

  • Methodological Answer : The azido group’s vibrational frequency is sensitive to local electric fields. In proteins like NTL9, site-specific incorporation via genetic code expansion allows QM/MM molecular dynamics simulations to correlate IR spectral shifts (e.g., 2080–2120 cm⁻¹) with electrostatic microenvironment changes. Experimental validation requires parallel temperature-dependent FT-IR and computational modeling .

Q. What methodological approaches resolve contradictions between experimental IR data and computational simulations for azido-modified proteins?

  • Methodological Answer : Discrepancies often arise from solvent interactions or H-bonding networks. Hybrid experimental-computational workflows include:

  • Comparing experimental IR spectra with simulated spectra from explicit-solvent QM/MM models.
  • Isotopic labeling (e.g., ¹⁵N-azide) to isolate probe-specific signals from background noise.
  • Iterative refinement of force fields using experimental benchmarks to improve predictive accuracy .

Q. How can researchers design experiments to distinguish backbone vs. sidechain contributions to azido group dynamics in proteins?

  • Methodological Answer : Use isotopic editing (e.g., ¹³C-labeled backbone) combined with 2D IR spectroscopy to decouple backbone vibrational modes from azido sidechain signals. Mutagenesis studies (e.g., substituting D-homoalanine with non-azido residues) isolate probe-specific effects. Time-resolved experiments further dissect kinetic contributions .

Q. What strategies optimize the incorporation of this compound into eukaryotic systems for in vivo studies?

  • Methodological Answer : Employ orthogonal aminoacyl-tRNA synthetase/tRNA pairs for site-specific incorporation. Validate uptake efficiency via fluorescence tagging (e.g., click chemistry with alkynyl probes) and LC-MS/MS quantification. Cell viability assays ensure minimal toxicity, as azido groups may interfere with native protein folding .

Data Analysis & Interpretation

Q. How should researchers address variability in azido group signal intensity across replicate experiments?

  • Methodological Answer : Normalize IR signals to internal standards (e.g., amide I bands) and apply multivariate statistical tools (e.g., PCA) to identify outliers. Control for environmental factors (e.g., pH, ionic strength) using buffer-matched blanks. Reproducibility is enhanced by standardized protocols for probe incorporation and spectral acquisition .

Q. What frameworks guide hypothesis-driven research using this compound in protein dynamics studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:

  • Feasibility : Pilot studies assessing azido group stability under physiological conditions.
  • Novelty : Exploring understudied protein regions (e.g., disordered domains) using the probe.
  • Relevance : Linking electrostatic changes to functional outcomes (e.g., enzyme catalysis) .

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